

# Application Notes and Protocols for HLX22 Administration in In Vivo Cancer Models

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## Compound of Interest

Compound Name: HL22

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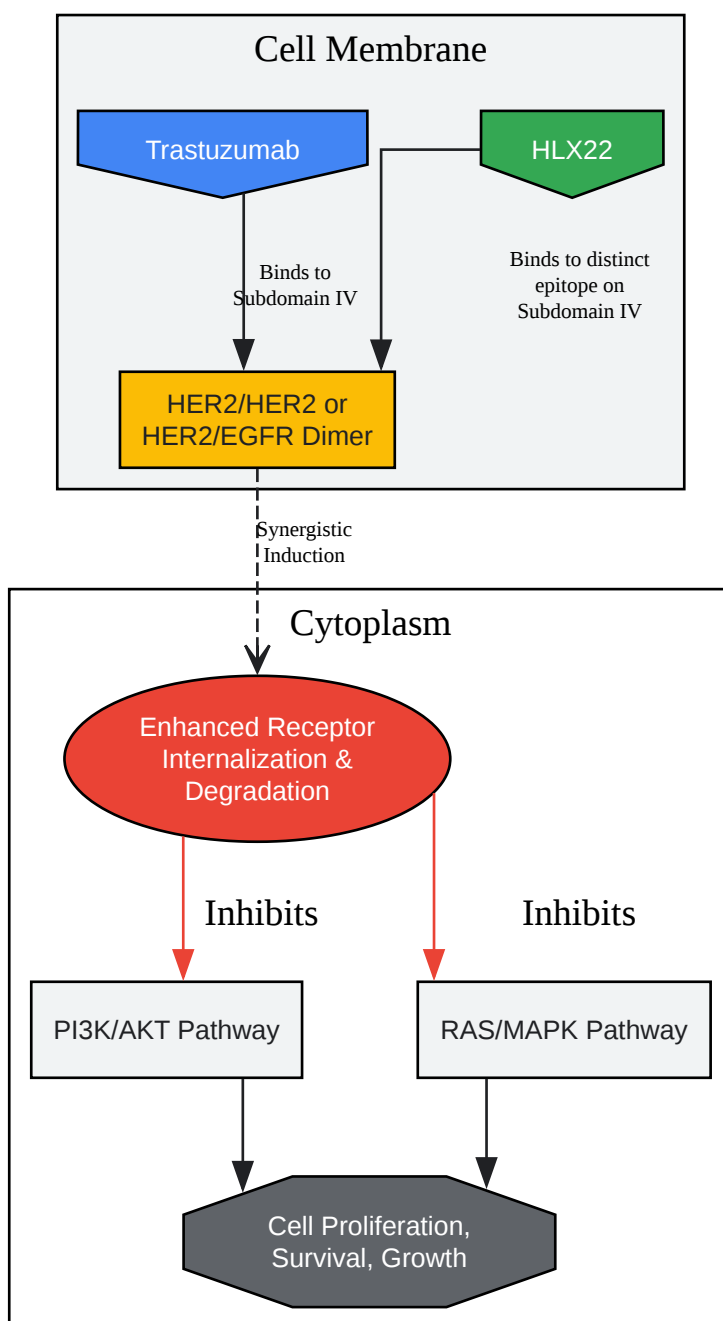
## Introduction

HLX22 is a humanized IgG1 monoclonal antibody that targets human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase overexpressed in various cancers, notably gastric and breast cancer.[1] HLX22's mechanism of action involves binding to a distinct epitope on the extracellular subdomain IV of HER2, different from that of trastuzumab.[2][3] This unique binding site allows for the simultaneous binding of both HLX22 and trastuzumab to HER2 dimers.[2][4] This dual-targeting approach promotes enhanced internalization and degradation of HER2 dimers, leading to a more potent blockade of downstream signaling pathways and synergistic antitumor activity.[3][4][5] Preclinical studies have demonstrated that HLX22, particularly in combination with trastuzumab, exhibits significant anti-tumor effects in HER2-positive gastric cancer models.[3][6]

These application notes provide detailed protocols for the in vivo administration of HLX22 in preclinical cancer models, based on published studies. They are intended to guide researchers in designing and executing efficacy studies to evaluate HLX22 as a monotherapy or in combination with other agents.

## Mechanism of Action: Dual HER2 Blockade and Signal Inhibition

HLX22 exerts its anti-cancer effects through a multi-faceted mechanism. By binding to a unique epitope on HER2, it complements the action of trastuzumab, leading to a more comprehensive blockade of HER2 signaling. This dual-antibody binding enhances the internalization of HER2/HER2 homodimers and HER2/EGFR heterodimers, leading to their degradation.<sup>[2]</sup><sup>[3]</sup> The subsequent reduction in surface receptor density leads to the downregulation of critical downstream signaling pathways that drive tumor cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.<sup>[3]</sup><sup>[6]</sup> This enhanced receptor internalization and signaling inhibition is believed to be a key contributor to the synergistic anti-tumor activity observed when HLX22 is combined with trastuzumab.<sup>[3]</sup>



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**Caption:** HLX22 and Trastuzumab dual-binding and signaling inhibition.

## Data Presentation: In Vivo Efficacy of HLX22

The following tables summarize the quantitative data from preclinical studies evaluating HLX22 in HER2-positive gastric cancer xenograft models. These studies demonstrate the dose-

dependent anti-tumor activity of HLX22 as a monotherapy and its synergistic effects when combined with a trastuzumab biosimilar (HLX02).

Table 1: Monotherapy Efficacy of HLX22 in NCI-N87 CDX Model

Treatment Group	Dosage (mg/kg)	Administration Schedule	Tumor Growth Inhibition (%)	Statistical Significance (vs. Vehicle)
Vehicle Control	-	Twice weekly, IP	-	-
HLX22	3	Twice weekly, IP	Moderate	Not specified
HLX22	10	Twice weekly, IP	Significant	p < 0.001
HLX22	30	Twice weekly, IP	Significant	p < 0.001

(Data derived from descriptions of in vivo studies using NCI-N87 human gastric cancer xenografts. Specific tumor volumes and time-course data should be referenced from the primary literature[3][7].)

Table 2: Combination Therapy Efficacy in Gastric Cancer CDX and PDX Models

Treatment Group	Dosage (mg/kg)	Model Type	Outcome
HLX02 (Trastuzumab)	10	NCI-N87 CDX	Moderate tumor growth inhibition
HLX22	10	NCI-N87 CDX	Moderate tumor growth inhibition
HLX22 + HLX02	10 + 10	NCI-N87 CDX	Synergistic and enhanced tumor growth inhibition
HLX22 + HLX02	Not specified	Gastric Cancer PDX	Synergistic and enhanced tumor growth inhibition

(These findings are based on preclinical studies demonstrating the enhanced antitumor activity of the combination therapy in both cell-line derived and patient-derived xenograft models[3][7].)

## Experimental Protocols

### Protocol 1: Evaluation of HLX22 in a Cell Line-Derived Xenograft (CDX) Model

**Objective:** To assess the anti-tumor efficacy of HLX22 as a monotherapy and in combination with trastuzumab in a HER2-positive gastric cancer CDX model.

#### Materials:

- Cell Line: NCI-N87 (HER2-positive human gastric carcinoma)
- Animals: Female immunodeficient mice (e.g., NU/NU nude or NCG), 6-8 weeks old.
- Reagents: HLX22 antibody, Trastuzumab (or biosimilar like HLX02), vehicle control (e.g., sterile PBS), Matrigel.
- Equipment: Calipers, syringes, needles, animal housing facilities.

#### Methodology:

- Cell Culture: Culture NCI-N87 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.
- Cell Preparation for Implantation: Resuspend viable NCI-N87 cells in a sterile, serum-free medium/PBS and Matrigel mixture (1:1 ratio) to a final concentration of  $1 \times 10^7$  cells per 100  $\mu\text{L}$ . Keep the cell suspension on ice.
- Tumor Implantation: Subcutaneously inject 100  $\mu\text{L}$  of the cell suspension into the right flank of each mouse.
- Tumor Monitoring: Monitor tumor growth by measuring tumor length and width with calipers twice weekly. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .

- Group Randomization: Once tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (n=8 per group is recommended).
- Treatment Administration:
  - Administer HLX22 and/or trastuzumab via intraperitoneal (IP) injection.[\[3\]](#)
  - Dosage Regimen:
    - Monotherapy: Administer HLX22 at 3, 10, or 30 mg/kg.
    - Combination Therapy: Administer HLX22 at 10 mg/kg and trastuzumab at 10 mg/kg.
    - Control: Administer an equivalent volume of the vehicle.
  - Frequency: Administer treatments twice a week for 28 days.[\[3\]](#)
- Efficacy Assessment:
  - Continue to measure tumor volumes and body weights twice weekly throughout the study.
  - The primary endpoint is typically tumor growth inhibition.
  - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

## Protocol 2: Evaluation of HLX22 in a Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the efficacy of HLX22 in a more clinically relevant HER2-positive gastric cancer PDX model.

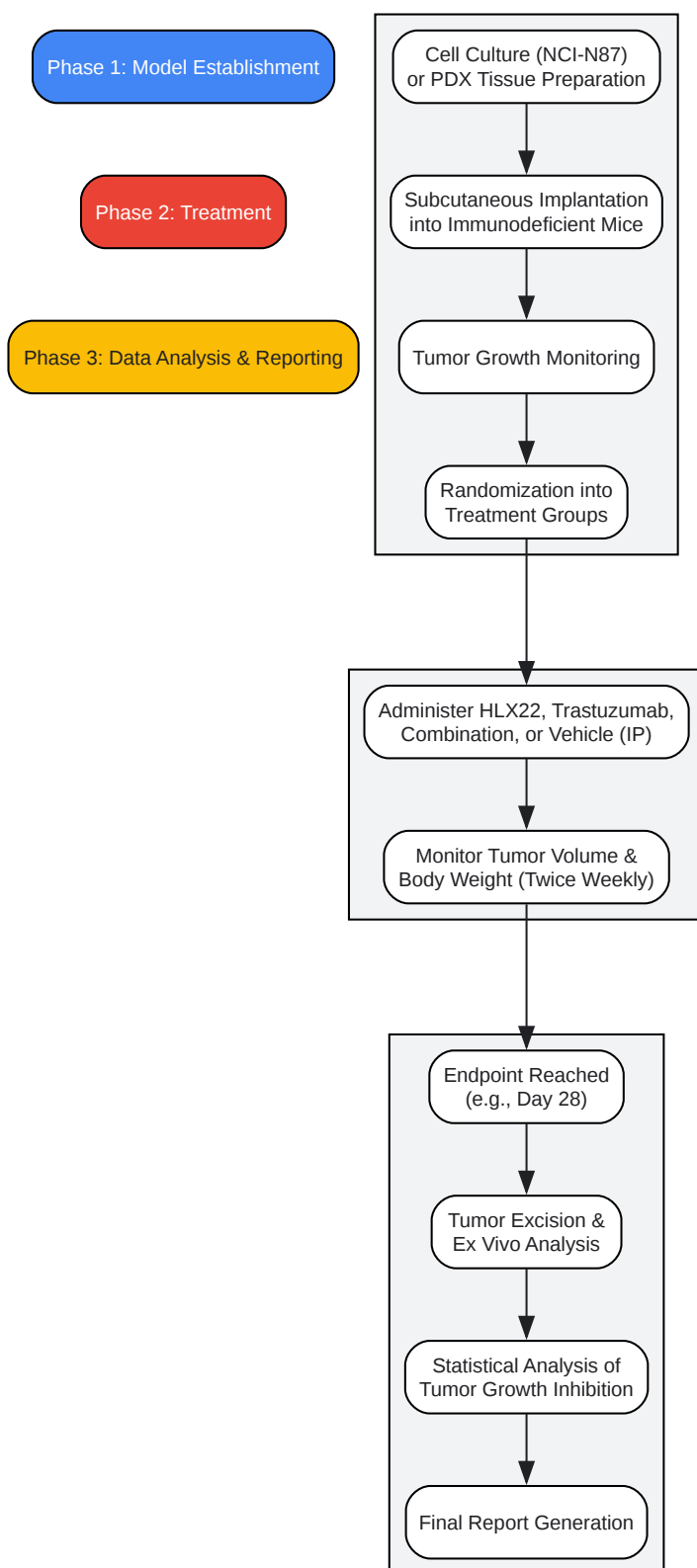
Methodology:

- PDX Model Establishment: Implant tumor fragments from a HER2-positive gastric cancer patient subcutaneously into immunodeficient mice (e.g., NCG).

- **Tumor Propagation:** Once the tumors are established, passage them to subsequent cohorts of mice for the efficacy study.
- **Study Initiation:** When the tumor xenografts reach a predetermined size, randomize the mice into treatment and control groups.
- **Treatment and Assessment:** Follow the administration schedule, dosing, and efficacy assessment parameters as described in Protocol 1 for the CDX model. The combination of HLX22 with trastuzumab has been shown to be effective in gastric cancer PDX models.[3]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of an antibody therapeutic like HLX22.



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**Caption:** General workflow for preclinical *in vivo* evaluation of HLX22.



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